molecular formula C26H25N5O3S B10969696 (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10969696
M. Wt: 487.6 g/mol
InChI Key: NXLRMUSKOLWPEK-KGENOOAVSA-N
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a thiazolopyrimidine core. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and furan rings, followed by the construction of the thiazolopyrimidine core. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings and the final compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit biological activities that could be explored for therapeutic purposes. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context. its unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester and 2,2′-Bipyridyl. These compounds share some structural similarities but differ in their specific chemical properties and applications. The unique combination of the pyrazole, furan, and thiazolopyrimidine rings in 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-5-(5-METHYL-2-FURYL)-N-(2-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE sets it apart from these similar compounds .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

(2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-5-30-13-12-18(29-30)14-21-25(33)31-23(20-11-10-16(3)34-20)22(17(4)27-26(31)35-21)24(32)28-19-9-7-6-8-15(19)2/h6-14,23H,5H2,1-4H3,(H,28,32)/b21-14+

InChI Key

NXLRMUSKOLWPEK-KGENOOAVSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=C(O5)C

Origin of Product

United States

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